(5E)-2-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
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Overview
Description
The compound (5E)-2-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is a complex organic molecule that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with methylphenyl and nitrophenyl groups. The presence of these functional groups and the conjugated system within the molecule make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a triazole intermediate, followed by the introduction of the thiazole ring through cyclization reactions. The final step involves the addition of the methylphenyl and nitrophenyl groups under specific conditions, such as the use of catalysts and solvents at controlled temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial. The scalability of the synthesis process is achieved by optimizing the reaction conditions and using high-throughput screening methods to identify the most efficient pathways.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one: undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group results in nitro derivatives, while reduction leads to amino derivatives.
Scientific Research Applications
(5E)-2-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5E)-2-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups but different structural features.
Secondary bioactive compounds from endosymbiotic bacteria: These compounds share some biological activities with (5E)-2-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one .
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C18H16N4O3S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(5E)-2-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H16N4O3S/c1-11-6-2-4-8-13(11)16-19-18-21(20-16)17(23)15(26-18)10-12-7-3-5-9-14(12)22(24)25/h2-10,16,18-20H,1H3/b15-10+ |
InChI Key |
YOKXWSCENADAGG-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2NC3N(N2)C(=O)/C(=C\C4=CC=CC=C4[N+](=O)[O-])/S3 |
Canonical SMILES |
CC1=CC=CC=C1C2NC3N(N2)C(=O)C(=CC4=CC=CC=C4[N+](=O)[O-])S3 |
Origin of Product |
United States |
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